molecular formula C18H22N2O3S B2746493 3-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946272-44-2

3-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2746493
CAS No.: 946272-44-2
M. Wt: 346.45
InChI Key: HKCNEYVUUZAFIY-UHFFFAOYSA-N
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Description

3-Methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a benzamide derivative featuring a methoxy-substituted aromatic ring, a morpholino moiety, and a thiophene group. The morpholino group may enhance solubility and serve as a pharmacophore, while the thiophene ring could contribute to π-π interactions in biological targets. Synthetically, it likely involves amide coupling between a benzoyl chloride derivative and a substituted ethylamine, analogous to methods described for related compounds .

Properties

IUPAC Name

3-methoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-16-4-2-3-14(11-16)18(21)19-12-17(15-5-10-24-13-15)20-6-8-23-9-7-20/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCNEYVUUZAFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the methoxy group via methylation. The morpholino group can be introduced through nucleophilic substitution reactions, while the thiophene ring is often added using cross-coupling reactions such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzamide, while reduction of the carbonyl group would produce an amine derivative.

Scientific Research Applications

3-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The morpholino group can interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its combination of 3-methoxybenzamide, morpholino, and thiophene groups. Below is a comparative analysis with structurally related benzamides:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
3-Methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide 3-OCH₃, morpholino, thiophen-3-yl ~362.45 (estimated) Potential CNS activity, enhanced solubility
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, hydroxy, tert-butyl 207.27 N,O-bidentate directing group for metal catalysis
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-di-OCH₃, benzamide 313.36 High yield (80%), simple synthesis
3-Chloro-N-[6-methoxybenzo[d]thiazol-2-yl]benzamide 3-Cl, benzo[d]thiazolyl, 6-OCH₃ 332.80 Agrochemical applications (pesticide)

Key Observations :

  • Substituent Diversity: The target compound’s thiophene and morpholino groups distinguish it from simpler analogs like Rip-B or hydroxy/tert-butyl-substituted derivatives . These groups may influence electronic properties (e.g., electron-rich thiophene) and pharmacokinetics.
  • Synthetic Complexity: Morpholino and thiophene incorporation likely requires multi-step synthesis compared to Rip-B, which is synthesized in one step with 80% yield .

Spectroscopic and Crystallographic Characterization

  • NMR Data: Rip-B and Rip-D provide reference ¹H/¹³C-NMR profiles for benzamides with methoxy and hydroxy groups. The target compound’s thiophene protons (~6.5–7.5 ppm) and morpholino signals (~3.5–4.0 ppm) would differ significantly.
  • Analogous structures (e.g., ) confirm the utility of X-ray analysis in resolving amide conformations.

Biological Activity

3-Methoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiophene Ring : This can be achieved through methods such as the Paal–Knorr synthesis.
  • Introduction of the Morpholino Group : This is accomplished via nucleophilic substitution reactions.
  • Formation of the Benzamide Core : The final step involves reacting the intermediate with an appropriate benzoic acid derivative.

Antiproliferative Activity

Research has indicated that derivatives of benzamide compounds, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate IC50 values ranging from 1.2 μM to 5.3 μM against MCF-7 breast cancer cells, suggesting potential applications in cancer therapy .

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
N-Methyl-substituted derivativesMCF-71.2 - 5.3
Hydroxy-substituted derivativeHCT 1163.7

Antioxidative Activity

The antioxidative properties of this compound are also noteworthy. Compounds with similar structures have been tested for their ability to scavenge free radicals and reduce oxidative stress in vitro. Some derivatives have shown significantly improved antioxidative activity compared to standard antioxidants like BHT .

Antibacterial Activity

Preliminary studies suggest that certain derivatives exhibit antibacterial properties against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 8 μM .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:

  • Interaction with Biological Membranes : The morpholino group enhances membrane permeability, facilitating cellular uptake.
  • Enzyme Modulation : The thiophene ring may participate in π–π stacking interactions with aromatic amino acids in proteins, potentially modulating enzyme activities and signaling pathways.

Case Studies

Several studies have focused on the biological activities of compounds structurally related to this compound:

  • Antiproliferative Studies : A study highlighted the selective activity of methoxy-substituted benzimidazole derivatives against MCF-7 cells, establishing a correlation between structural modifications and enhanced biological activity .
  • Antioxidant Studies : Research demonstrated that certain benzamide derivatives exhibited strong antioxidative effects, potentially leading to reduced cellular damage and improved therapeutic outcomes in oxidative stress-related diseases .

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